molecular formula C20H18N6O2 B6532182 N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide CAS No. 1019098-30-6

N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide

Cat. No. B6532182
CAS RN: 1019098-30-6
M. Wt: 374.4 g/mol
InChI Key: REFVWLPXZFBOSG-UHFFFAOYSA-N
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Description

“N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide” is a compound that is part of the pyrazolylpyridazine family . Pyrazolylpyridazine is a non-fused biheterocyclic system, and its derivatives have a wide spectrum of biological activity .


Synthesis Analysis

The synthesis of this compound involves reactions of hydrazide A with aryl isocyanate, aryl, and alkyl isothiocyanates . For example, hydrazide A reacted with 3,4-dichlorophenyl isocyanate and 4-methylphenyl isothiocyanate in anhydrous benzene to form related compounds .


Molecular Structure Analysis

The molecular structure of this compound involves a pyrazolylpyridazine core, which is a bicyclic system . The compound is unsymmetrical, but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reactions of hydrazide A with aryl isocyanate, aryl, and alkyl isothiocyanates . The reactions were performed in anhydrous benzene .

Future Directions

The future directions for this compound could involve further exploration of its biological activity. Derivatives of pyrazolylpyridazine have been found to have a wide spectrum of biological activity, including anti-inflammatory, antibacterial, antioxidant, and hypotensive activity . Therefore, this compound could potentially be used in the development of new pharmaceuticals or other chemical products.

properties

IUPAC Name

N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2/c1-13-12-14(2)26(25-13)19-10-9-18(23-24-19)21-15-5-7-16(8-6-15)22-20(27)17-4-3-11-28-17/h3-12H,1-2H3,(H,21,23)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFVWLPXZFBOSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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